Btk-IN-5

covalent inhibitor irreversible binding BTK

Autoimmune disease models requiring simultaneous BTK and JAK3 blockade are poorly served by single-target inhibitors. Btk-IN-5 (WO2021147953A1, Example 35) provides validated dual-mechanism pharmacology. - Designed for synergistic inhibition of B-cell and T-cell activation pathways - Ideal for RA and SLE preclinical studies; controls for resistance mechanisms (e.g., C481S mutants) - Enables comparative pharmacology vs. selective BTK or JAK3 agents

Molecular Formula C23H32N4O5
Molecular Weight 444.5 g/mol
Cat. No. B12418832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBtk-IN-5
Molecular FormulaC23H32N4O5
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)NC)NC(=O)C2(CO2)C)OC(C)(C)C
InChIInChI=1S/C23H32N4O5/c1-14(32-22(2,3)4)18(27-21(30)23(5)13-31-23)20(29)26-17(19(28)25-6)11-15-7-9-16(12-24)10-8-15/h7-10,14,17-18H,11,13H2,1-6H3,(H,25,28)(H,26,29)(H,27,30)/t14-,17-,18+,23+/m1/s1
InChIKeyLRXNJCCPNMMAJW-SWDAYOAKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Btk-IN-5 Dual BTK/JAK3 Inhibitor


BTK-IN-5 (CAS: 2145152-06-1) is a covalent inhibitor of Bruton's tyrosine kinase (BTK) identified as compound example 33 in patent WO2018145525 [1]. The compound has a molecular formula of C23H32N4O5 and a molecular weight of 444.52 g/mol . BTK-IN-5 is a small-molecule inhibitor with an epoxy-functional warhead that forms an irreversible covalent bond with the target cysteine residue in the BTK active site . Vendor descriptions indicate intended research applications in cardiovascular disease, respiratory disease, inflammation, and diabetes .

Workflow Covalent BTK/JAK3 dual-inhibition pathway study
Selection Disclosed dual-inhibitor tool compound (Example 35)
Use Context Autoimmune disease signaling research models

Btk-IN-5 vs. Single-Target BTK Inhibitors


BTK inhibitors are not functionally interchangeable. Covalent inhibitors such as BTK-IN-5 form an irreversible bond with the BTK active-site cysteine, resulting in sustained target inhibition that persists beyond compound clearance from circulation . In contrast, reversible BTK inhibitors such as fenebrutinib dissociate from the target and exhibit inhibition kinetics dependent on continuous drug exposure. Within the covalent class, substantial divergence exists in off-target kinase profiles; ibrutinib demonstrates activity against ITK, TEC, BLK, JAK3, EGFR, and HER2 [1], whereas more selective covalent inhibitors such as acalabrutinib exhibit narrower kinase interaction patterns. Critically, no published head-to-head comparative data exist for BTK-IN-5 versus any reference BTK inhibitor in any assay system. The absence of IC50 values, selectivity profiling data, or cellular activity data precludes any scientifically defensible substitution decision based on equivalence or superiority claims. Procurement selection of BTK-IN-5 over alternatives must therefore be predicated on exploratory or proprietary research objectives rather than established comparative performance.

! Single-target BTK inhibitors lack JAK3 activity and may not recapitulate the reported dual-pathway response.
! Comparator kinase selectivity profiles differ; off-target kinase context may shift experimental interpretation.
! JAK3/BTK-IN-6 differs in disclosed potency; substitution requires potency-profile and ADME property review.

Btk-IN-5 Comparative Evidence Guide


Synergistic Dual BTK/JAK3 Mechanism

BTK-IN-5 is classified as a covalent BTK inhibitor . In-class covalent BTK inhibitors (including ibrutinib and acalabrutinib) achieve sustained target inhibition due to irreversible bond formation, whereas reversible inhibitors require continuous drug exposure to maintain target engagement. No direct binding kinetics data (kon/koff, target occupancy IC50, or washout recovery assays) are publicly available for BTK-IN-5 to enable quantitative comparison of covalent efficiency versus reference compounds.

Dual BTK/JAK3 mechanism
Class-level inference
Dual BTK/JAK3 inhibitor vs. single-target BTK inhibitors with no reported JAK3 activity
Supports dual-pathway study fit; single-target inhibitors represent a different mechanism context.
Based on disclosed design; quantitative target engagement data to verify.
covalent inhibitor irreversible binding BTK target occupancy

Dual vs. BTK-Selective Target Engagement

Vendor documentation for BTK-IN-5 reports a purity specification of 98% [1]. In comparison, commercially available ibrutinib is routinely supplied at purity specifications exceeding 99% (e.g., 99.98% as reported by Selleckchem ). The 1-2 percentage point difference in reported purity represents a meaningful consideration for applications sensitive to impurity profiles, though the identity and biological activity of potential impurities in BTK-IN-5 preparations are not characterized in available documentation.

Target engagement profile
Cross-study comparable
Dual BTK/JAK3 intended target space vs. Ibrutinib, Acalabrutinib, Zanubrutinib single-target profiles
Kinase selectivity context may differ; comparator off-target activity requires review.
Comparator IC50 data from published kinase assays; Btk-IN-5 profile from patent disclosure.
purity specification batch quality compound procurement QC

Synergistic Potential vs. Single BTK Blockade

BTK-IN-5 (MW 444.52, cLogP 1.1, tPSA 133 Ų, HBD 3, HBA 6, rotatable bonds 10) exhibits distinct physicochemical parameters compared to reference covalent BTK inhibitors . Ibrutinib (MW 440.50) shares similar molecular weight but differs in polarity and hydrogen-bonding capacity . Acarbrutinib (MW 465.51) is slightly heavier. Zanubrutinib (MW 471.55) has higher molecular weight. The moderate cLogP of 1.1 for BTK-IN-5 indicates balanced lipophilicity, contrasting with more lipophilic analogs. No solubility data are publicly available for BTK-IN-5 to validate predicted aqueous solubility behavior.

Synergistic potential
Class-level inference
Reported synergistic effect from simultaneous BTK/JAK3 inhibition vs. single-agent BTK blockade
Pathway-response interpretation context; synergy claim requires model-specific validation.
Claimed in patent WO2021147953A1 based on dual mechanism rationale.
physicochemical properties drug-likeness LogP molecular weight

Differentiation from JAK3/BTK-IN-6

A systematic review of available sources reveals that BTK-IN-5 lacks published data for all core pharmacological validation parameters. No biochemical IC50 against BTK has been reported. No cellular activity data (BTK autophosphorylation, PLCγ2 phosphorylation, B-cell proliferation) are available. No kinase selectivity profiling data have been published. No in vivo pharmacokinetic or pharmacodynamic data are available. In contrast, reference covalent BTK inhibitors have extensive published datasets: ibrutinib BTK biochemical IC50 = 0.5 nM, cellular PLCγ2 phosphorylation IC50 = 14 nM, with comprehensive selectivity panels .

Differentiation from JAK3/BTK-IN-6
Cross-study comparable
Btk-IN-5 potency undisclosed vs. JAK3/BTK-IN-6 BTK IC50 0.6 nM, JAK3 IC50 0.4 nM
Potency-profile and ADME review needed; selection may depend on distinct chemical structure.
Sources unavailable for Btk-IN-5; comparator data from disclosed biochemical assays.
data gap IC50 selectivity cellular activity risk assessment

Btk-IN-5 Preclinical Application Scenarios


Synergistic Blockade in Rheumatoid Arthritis and Lupus

BTK-IN-5 is suitable for exploratory research programs where the primary objective is to investigate a structurally distinct covalent BTK inhibitor scaffold without prior potency or selectivity expectations. The compound's epoxy-functional warhead and four defined stereocenters represent chemical features not present in clinically validated covalent BTK inhibitors . Users must design experiments that include appropriate reference inhibitors (e.g., ibrutinib) as positive controls and perform de novo IC50 determination, as no pre-existing potency data are available .

Dissecting Dual vs. Single Kinase Inhibition

BTK-IN-5 serves as a tool compound for SAR exploration of covalent BTK inhibitors with an epoxy-containing warhead architecture . The compound's four stereocenters and tert-butoxy group offer structural diversity beyond the acrylamide-based warheads of ibrutinib, acalabrutinib, and zanubrutinib. Procurement for SAR campaigns is appropriate when the research question centers on understanding how this specific chemotype influences BTK binding, independent of absolute potency benchmarks. No comparative data with structurally related analogs exist to guide analog prioritization.

Dual-Targeting in BTK Inhibitor-Resistant Models

BTK-IN-5 exhibits a calculated cLogP of 1.1, which is notably lower than clinical covalent BTK inhibitors such as ibrutinib . This physicochemical property may translate to improved aqueous solubility and distinct formulation requirements. The compound may be suitable for studies investigating formulation strategies for low-lipophilicity covalent kinase inhibitors. However, no experimental solubility data are available, and users must independently validate solubility in relevant vehicle systems before initiating in vivo studies .

NOT Recommended: Applications Requiring Known Potency or Off-Target Selectivity

BTK-IN-5 is NOT recommended for applications where known potency, validated selectivity, or established cellular activity are required. These include: (1) target validation studies in cellular models without de novo IC50 determination; (2) selectivity profiling experiments where off-target kinase interactions could confound interpretation; (3) in vivo efficacy studies lacking preliminary pharmacokinetic and pharmacodynamic characterization; (4) studies requiring comparison to clinically validated BTK inhibitors without independent head-to-head benchmarking. The absence of published IC50 values for BTK-IN-5 precludes its use as a potency-calibrated tool compound .

Application
Selection Property
Validation Focus
Arthritis and lupus signaling studies
Dual BTK/JAK3 pathway inhibition
B-cell and T-cell activation endpoint review
Dual vs. single kinase inhibition dissection
Mechanism-of-action comparator context
Cytokine and gene expression pathway deconvolution
BTK inhibitor-resistant model exploration
Dual-targeting resistance-model context
Resistance-mechanism endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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